molecular formula C13H11F3N2O3S B7546348 N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide

N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide

Cat. No. B7546348
M. Wt: 332.30 g/mol
InChI Key: BADOHBIWCWENBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is the most abundant neurotransmitter in the central nervous system, and glutamate transporters play a crucial role in regulating its concentration in the synaptic cleft. TBOA is widely used in scientific research to investigate the physiological and biochemical effects of glutamate transporters inhibition.

Mechanism of Action

N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide acts as a non-competitive inhibitor of glutamate transporters, which means that it binds to a site on the transporter that is distinct from the glutamate binding site. This binding prevents the transporters from removing glutamate from the synaptic cleft, leading to an increase in extracellular glutamate concentration.
Biochemical and Physiological Effects:
The inhibition of glutamate transporters by this compound has been shown to have a wide range of biochemical and physiological effects. It can lead to an increase in the duration and amplitude of synaptic currents, alterations in synaptic plasticity, and changes in neuronal excitability. This compound has also been shown to induce neuronal damage and cell death in some models.

Advantages and Limitations for Lab Experiments

One advantage of N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide is its high potency and selectivity for glutamate transporters, which makes it a valuable tool for investigating the role of these transporters in various physiological and pathological conditions. However, this compound has some limitations, including its potential toxicity and non-specific effects on other neurotransmitter systems. It is also important to note that the effects of this compound may vary depending on the experimental conditions and the model used.

Future Directions

There are several future directions in which N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide research could be expanded. One area of interest is the investigation of the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound could also be used to study the effects of glutamate transporter inhibition on synaptic plasticity and learning and memory in different brain regions. Additionally, the development of new and more specific glutamate transporter inhibitors could lead to the discovery of novel therapeutic targets for neurological disorders.

Synthesis Methods

N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-4-trifluoromethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to give the intermediate product. The final step involves the reaction of the intermediate with oxalyl chloride and a tertiary amine to yield this compound.

Scientific Research Applications

N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide has been extensively used in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions. It has been shown to be effective in reducing glutamate uptake in brain slices, cultured neurons, and in vivo models. This compound has been used to study the mechanism of action of glutamate transporters, their regulation, and their role in synaptic plasticity, learning, and memory.

properties

IUPAC Name

N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3S/c14-13(15,16)21-7-3-4-8-10(6-7)22-12(17-8)18-11(19)9-2-1-5-20-9/h3-4,6,9H,1-2,5H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADOHBIWCWENBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.